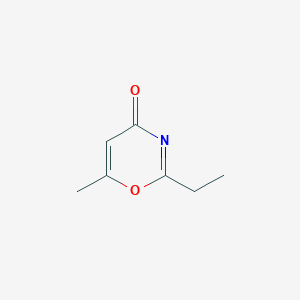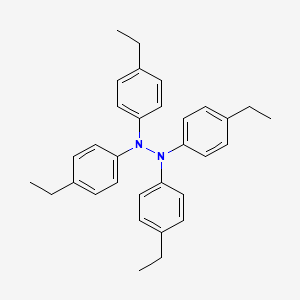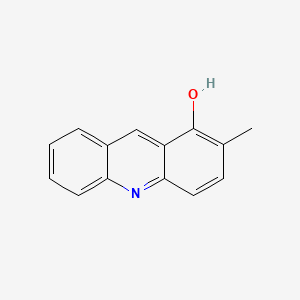
Acridinone, methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acridinone, methyl- is a chemical compound with the molecular formula C({14})H({11})NO. It is also known as 10-methyl-9(10H)-acridinone. This compound is a derivative of acridine, a nitrogen-containing heterocycle. Acridinone, methyl- is notable for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Acridinone, methyl- can be synthesized through several methods. One common approach involves the methylation of acridone. This process typically uses methyl iodide (CH(_3)I) as the methylating agent in the presence of a base such as potassium carbonate (K(_2)CO(_3)). The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the cyclization of N-methyl-N-phenyl-2-aminobenzamide under acidic conditions. This reaction forms the acridinone ring system with a methyl group attached to the nitrogen atom.
Industrial Production Methods
Industrial production of acridinone, methyl- often involves large-scale methylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
Acridinone, methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are used.
Substitution: Reagents like halogens (Cl(_2), Br(_2)) and nitrating agents (HNO(_3)) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydroacridinones.
Substitution: Formation of halogenated or nitrated acridinone derivatives.
科学的研究の応用
Acridinone, methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its interactions with DNA and RNA, making it useful in molecular biology research.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism by which acridinone, methyl- exerts its effects often involves intercalation into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound can also inhibit topoisomerase enzymes, which are crucial for DNA unwinding and replication. These actions make it a potential candidate for anticancer therapies.
類似化合物との比較
Acridinone, methyl- can be compared with other acridine derivatives such as:
Acridine Orange: A dye used for nucleic acid staining.
Acriflavine: An antiseptic and antibacterial agent.
Proflavine: Another antiseptic with similar properties to acriflavine.
Uniqueness
Acridinone, methyl- is unique due to its specific methylation, which alters its chemical properties and biological activity compared to other acridine derivatives. This methyl group can influence its solubility, reactivity, and interaction with biological molecules, making it distinct in its applications and effects.
特性
CAS番号 |
139584-03-5 |
|---|---|
分子式 |
C14H11NO |
分子量 |
209.24 g/mol |
IUPAC名 |
2-methylacridin-1-ol |
InChI |
InChI=1S/C14H11NO/c1-9-6-7-13-11(14(9)16)8-10-4-2-3-5-12(10)15-13/h2-8,16H,1H3 |
InChIキー |
IKUKZIJRQNQNNF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC3=CC=CC=C3N=C2C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1'-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene)](/img/structure/B14284280.png)
![Cyclopentane, 1,1'-[2-methoxy-1-(methoxymethyl)ethylidene]bis-](/img/structure/B14284290.png)
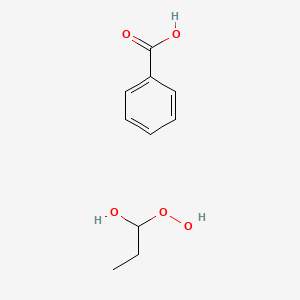
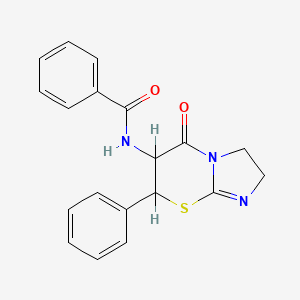
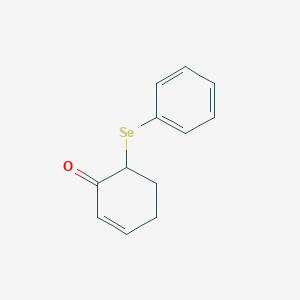
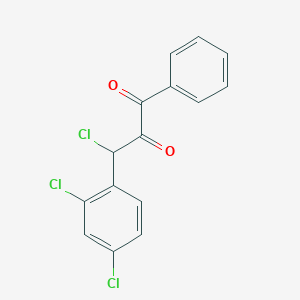
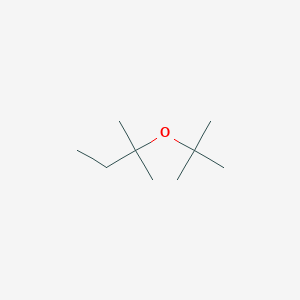
![Methyl 2-[2-(4-hydroxyphenyl)ethyl]benzoate](/img/structure/B14284327.png)
![Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate](/img/structure/B14284328.png)
![3-(Trimethylsilyl)[1,1'-biphenyl]-2-yl diethylcarbamate](/img/structure/B14284333.png)

